HsClpP Activation Potency: NCA029 vs. Lead Compound CCG1423
In a direct head-to-head comparison within the same study, NCA029 demonstrated a 6.5-fold improvement in HsClpP activation potency over the lead compound CCG1423. NCA029 achieved an EC50 of 0.2 µM, whereas CCG1423 exhibited an EC50 of 1.3 µM [1]. This optimization was achieved through rational design targeting the YYW aromatic network of HsClpP [1].
| Evidence Dimension | HsClpP activation EC50 |
|---|---|
| Target Compound Data | 0.2 µM |
| Comparator Or Baseline | CCG1423: 1.3 µM |
| Quantified Difference | 6.5-fold improvement in potency |
| Conditions | In vitro enzymatic assay measuring HsClpP activity |
Why This Matters
This potency gain directly translates to lower required compound concentrations in cellular assays, reducing off-target effects and enabling more precise mechanistic studies.
- [1] Zhang J, Qiu Z, Liu S, et al. Discovery of a Novel Series of Homo sapiens Caseinolytic Protease P Agonists for Colorectal Adenocarcinoma Treatment via ATF3-Dependent Integrated Stress Response. J Med Chem. 2024;67(4):2812-2836. View Source
